

Navigating Food Contact Safety: A Comparative Guide to SAN and its Alternatives

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Compound of Interest

Compound Name: *Styrene acrylonitrile*

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For researchers, scientists, and drug development professionals, ensuring the safety of materials that come into contact with food and other consumable products is paramount. This guide provides an in-depth comparison of **Styrene Acrylonitrile (SAN)** with other common food contact materials, including polycarbonate (PC) and glass. By examining experimental data on leaching and migration, this document aims to be an essential resource for making informed decisions on material selection.

Styrene Acrylonitrile (SAN) is a copolymer plastic widely used in a variety of food contact applications due to its transparency, rigidity, and chemical resistance. However, concerns regarding the potential migration of its constituent monomers, styrene and acrylonitrile, as well as other intentionally and non-intentionally added substances (NIAS), into foodstuffs necessitate a thorough evaluation. This guide presents a comparative analysis of SAN's performance against alternatives, supported by quantitative data and detailed experimental methodologies.

Overall Migration: A Measure of Inertness

Overall migration testing determines the total amount of non-volatile substances that can transfer from a food contact material into a food simulant. This provides a general measure of the material's inertness. The European Union's Regulation (EU) No 10/2011 sets an overall migration limit (OML) of 10 mg/dm², representing the maximum permitted amount of total substance release.

Material	Food Simulant	Test Conditions	Overall Migration (mg/dm ²)	Reference
Polypropylene (PP) Lunch Box	Vegetable Oil (Simulant D2)	10 days at 40°C (OM2)	1.7 - 6.1 (in 9 of 15 samples)	[1]
Low-Density Polyethylene (LDPE)	10% Ethanol (Simulant A)	10 days at 40°C	4.2 - 5.8	[2]
Low-Density Polyethylene (LDPE)	3% Acetic Acid (Simulant B)	10 days at 40°C	4.2 - 5.7	[2]
Microwavable Plastic Containers (PE, PP, PCT, PC)	4% Acetic Acid	Microwave & Conventional Heating	4.3 - 7.8 (average)	[3][4]
Microwavable Plastic Containers (PE, PP, PCT, PC)	Water	Microwave & Conventional Heating	4.8 - 7.7 (average)	[3][4]

Specific Migration: Focusing on Monomers and Oligomers

Specific migration testing quantifies the transfer of individual, identified substances from the food contact material. This is crucial for assessing the risk associated with potentially toxic compounds like styrene and acrylonitrile.

Styrene Migration

Styrene is a monomer used in the production of SAN and polystyrene. Its migration is influenced by factors such as temperature, contact time, and the fat content of the food.

Material	Food/Simulant	Test Conditions	Styrene Migration	Reference
Polystyrene (PS) Pots	Yogurt	50 days at 8°C	Up to 15 µg/kg	[5]
Polystyrene (PS) Pots	10%, 20%, 50% Ethanol	10 days at 40°C	> 40 µg/kg (in most cases)	[5]
Expanded Polystyrene (EPS)	8% Ethanol	18 days at 51°C	49.3 to 228.5 µg/L	[2]
Polystyrene (PS) Cups	Hot Tea, Milk, Cocoa Milk	Various times and temperatures	0.61 to 8.65 µg/L	[6]
Polystyrene (PS) Containers	95% Ethanol	2 hours at 70°C	5.57 µg/mL	[6]
Polystyrene (PS) Meat Trays	95% Ethanol	10 days at 5°C	0.411 µg/mL	[6]
Polystyrene (PS) Packaging	Various Foods	Not specified	2.6 to 163 ng/g	[7]
Foamed Polystyrene (PS) Cups	Milk	2 hours at 70°C	89 ng/g	[4]

Acrylonitrile Migration

Acrylonitrile is another key monomer in SAN. European regulations stipulate that there should be no detectable migration of acrylonitrile into food, with a detection limit of 0.01 mg/kg.[8]

Material	Food Simulant	Test Conditions	Acrylonitrile Migration	Reference
SAN/ABS Granulates	95% Ethanol	24 hours at 40°C	Up to 9.6 µg/dm ²	[9]
SAN/ABS Kitchen Device Parts	3% Acetic Acid	24 hours at 40°C	Up to 5.2 µg/dm ²	[9]
Polypropylene (PP)	Water	Up to 6 weeks at 20°C	13.58 µg/kg (equilibrium)	[10]
Polypropylene (PP)	Water	Up to 6 weeks at 44°C	16.58 µg/kg (equilibrium)	[10]
Polypropylene (PP)	50% Ethanol	Up to 6 weeks at 20°C	15.07 µg/kg (equilibrium)	[10]
Polypropylene (PP)	50% Ethanol	Up to 6 weeks at 44°C	16.40 µg/kg (equilibrium)	[10]

Oligomer Migration from SAN

Oligomers, which are small polymer chains, can also migrate from SAN. A study on SAN articles under hot-fill conditions (70°C for 2 hours) found that the migration of trimers into water, 3% acetic acid, and 10% and 20% ethanol was not detectable above 9 µg/dm².[\[11\]](#)[\[12\]](#) However, migration into 50% ethanol, a simulant for milk, was significantly higher at 124 µg/dm² during the third migration test, which was shown to overestimate the actual migration into milk (< 11 µg/dm²).[\[11\]](#)[\[12\]](#)

Migration of Additives and Non-Intentionally Added Substances (NIAS)

Beyond monomers and oligomers, other substances can migrate from plastic food contact materials. These include intentionally added substances (IAS) like antioxidants and plasticizers, and non-intentionally added substances (NIAS), which can be impurities, reaction byproducts, or degradation products.[\[13\]](#)[\[14\]](#)[\[15\]](#)

A study on microwavable plastic food containers, including some made of SAN, identified 42 IAS and over 100 NIAS migrating into food simulants.[16] The migration of these substances was generally higher in 95% ethanol and decreased with repeated use.[14][16] For some containers, the concentration of certain NIAS, such as the antioxidant Irgafos 168 OXO, exceeded toxicological concern thresholds.[16]

Comparison with Alternative Materials

Polycarbonate (PC)

Polycarbonate has been a popular choice for food containers due to its high impact resistance and clarity. However, concerns over the migration of bisphenol A (BPA), a known endocrine disruptor, have led to restrictions on its use, particularly in items for infants and young children.[17] Studies have shown that BPA can leach from PC containers, with migration levels influenced by temperature and the food simulant used.[9] For instance, one study found the highest BPA migration of 54.3 µg/L in 50% ethanol at 70°C.[9]

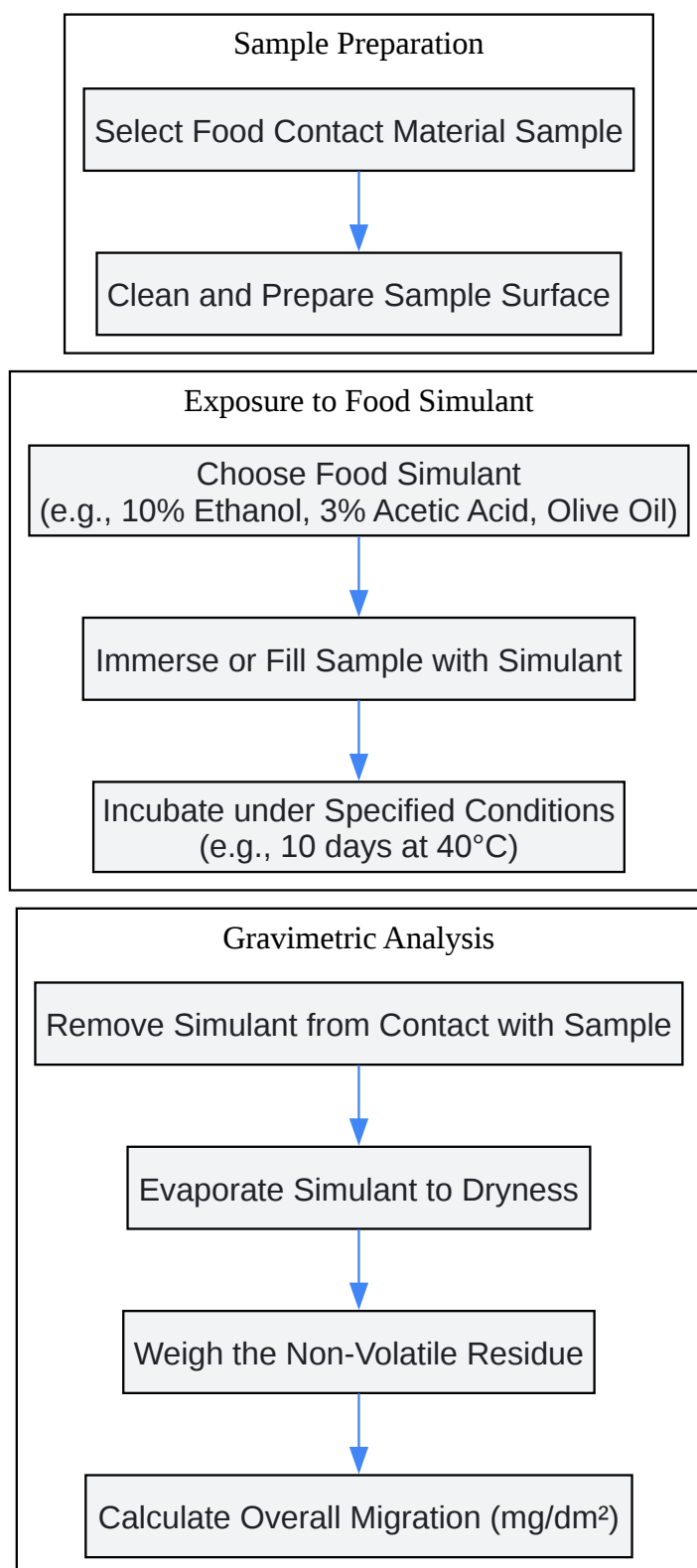
Glass

Glass is generally considered an inert material with a low potential for chemical leaching, making it a safe choice for food contact.[18][19] However, the type of glass and the presence of any decorative glazes can influence its safety.[20] Soda-lime glass, a common type, can leach alkali, but this is often mitigated through surface treatments.[5] Borosilicate glass is considered very safe as it does not leach harmful chemicals.[13] While glass itself is a strong barrier, some glass containers may have coatings or liners that could be a source of migrating substances.[13] It is also important to consider that acidic foods can accelerate the leaching of heavy metals from glazes on ceramic and some types of glass.[20]

Experimental Protocols

Overall Migration Testing

Overall migration is determined gravimetrically after exposing the food contact material to a food simulant under specific time and temperature conditions as outlined in regulations like EU 10/2011.



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Workflow for Overall Migration Testing.

Specific Migration Testing (Styrene and Acrylonitrile)

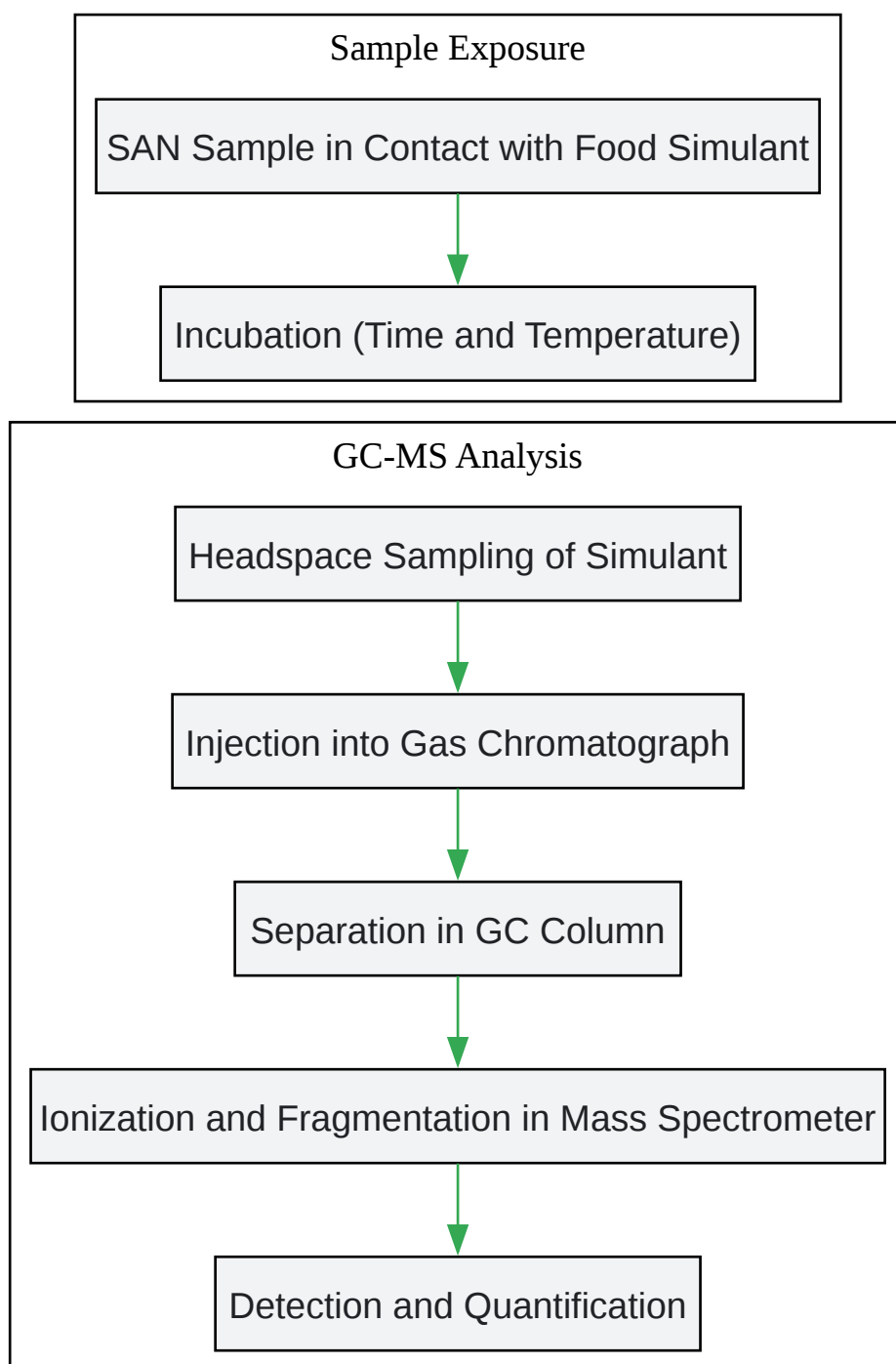
Specific migration analysis for substances like styrene and acrylonitrile typically involves exposure to a food simulant followed by analysis using chromatographic techniques.

1. Sample Preparation and Exposure:

- A known surface area of the SAN material is brought into contact with a specific volume of a selected food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for dairy products, or olive oil for fatty foods).
- The test is conducted under controlled time and temperature conditions that simulate the intended use of the product (e.g., 10 days at 40°C for long-term storage at room temperature, or 2 hours at 70°C for hot-fill applications).[\[8\]](#)[\[17\]](#)

2. Analytical Determination using Gas Chromatography-Mass Spectrometry (GC-MS):

- **Sample Introduction:** An aliquot of the food simulant is taken after the exposure period. For volatile compounds like styrene and acrylonitrile, headspace sampling (HS) is often employed. In this technique, the vial containing the simulant is heated to allow the analytes to partition into the gas phase above the liquid. A sample of this headspace is then injected into the GC.
- **Gas Chromatography (GC):** The injected sample is vaporized and carried by an inert gas through a capillary column. The column separates the different components of the sample based on their volatility and interaction with the stationary phase of the column.
- **Mass Spectrometry (MS):** As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a unique mass spectrum for each compound, which acts as a chemical fingerprint for identification.
- **Quantification:** By comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of styrene and acrylonitrile standards, the concentration of the migrated substance in the food simulant can be accurately determined. [\[18\]](#)[\[21\]](#)



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Workflow for Specific Migration Analysis using GC-MS.

Conclusion

The selection of a food contact material requires a careful balancing of properties, cost, and, most importantly, safety. While SAN offers good performance for many applications, the potential for migration of monomers, oligomers, and other substances must be carefully assessed, particularly under conditions of high temperature and with fatty foods. The data presented in this guide highlights that while migration from SAN is generally within regulatory limits under many conditions, certain scenarios can lead to higher levels of leachables.

Polycarbonate, while durable, presents concerns regarding BPA migration. Glass remains a very safe option from a migration perspective, though its physical properties and cost may not be suitable for all applications.

For researchers and professionals in drug development and food science, a thorough understanding of the migration testing protocols and the factors influencing leaching is essential. This guide serves as a foundational resource for navigating these complexities and ensuring the safety and integrity of products that come into contact with what we consume.

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